molecular formula C16H17NO2S B4422449 1-[(4-ethylphenyl)sulfonyl]indoline

1-[(4-ethylphenyl)sulfonyl]indoline

Cat. No.: B4422449
M. Wt: 287.4 g/mol
InChI Key: FRMBCWSLVRQGGF-UHFFFAOYSA-N
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Description

1-[(4-ethylphenyl)sulfonyl]indoline is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethylphenyl)sulfonyl]indoline typically involves the following steps:

    Formation of Indoline Core: The indoline core can be synthesized through the reduction of indole or via cyclization reactions involving aniline derivatives.

    Sulfonylation: The sulfonyl group is introduced by reacting the indoline with a sulfonyl chloride, such as 4-ethylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethylphenyl)sulfonyl]indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Electrophilic substitution reactions can occur at the indoline core, particularly at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Alkylated or acylated indoline derivatives.

Scientific Research Applications

1-[(4-ethylphenyl)sulfonyl]indoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, such as proteins and enzymes, leading to inhibition or modulation of their activity. The indoline core can also interact with various receptors and ion channels, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylphenyl)sulfonyl]indoline
  • 1-[(4-chlorophenyl)sulfonyl]indoline
  • 1-[(4-fluorophenyl)sulfonyl]indoline

Uniqueness

1-[(4-ethylphenyl)sulfonyl]indoline is unique due to the presence of the 4-ethylphenyl moiety, which can influence its chemical reactivity and biological activity. The ethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-2-13-7-9-15(10-8-13)20(18,19)17-12-11-14-5-3-4-6-16(14)17/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMBCWSLVRQGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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